S-((N-(2-Benzyloxyethyl)amidino)methyl) hydrogen thiosulfate
Description
S-((N-(2-Benzyloxyethyl)amidino)methyl) hydrogen thiosulfate is a synthetic thiosulfate ester characterized by a benzyloxyethyl-substituted amidino group. The amidino moiety (-C(=NH)-NH₂) is a critical functional group, often mimicking the guanidino group of arginine in biological interactions, which may enhance binding to enzymes like protein arginine methyltransferases (PRMTs) .
Properties
CAS No. |
40283-91-8 |
|---|---|
Molecular Formula |
C11H16N2O4S2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-[(1-amino-2-sulfosulfanylethylidene)amino]ethoxymethylbenzene |
InChI |
InChI=1S/C11H16N2O4S2/c12-11(9-18-19(14,15)16)13-6-7-17-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,12,13)(H,14,15,16) |
InChI Key |
ADBOAGBBFIEYBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCN=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-(2-Benzyloxyethyl)amidino)methyl) hydrogen thiosulfate typically involves the reaction of 2-benzyloxyethylamine with formaldehyde and hydrogen thiosulfate under controlled conditions . The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process is designed to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
S-((N-(2-Benzyloxyethyl)amidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form thiols.
Substitution: The benzyloxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Sulfonates: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
S-((N-(2-Benzyloxyethyl)amidino)methyl) hydrogen thiosulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce thiosulfate and amidino groups into molecules.
Biology: Studied for its potential role in biochemical pathways involving sulfur-containing compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of S-((N-(2-Benzyloxyethyl)amidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets through its thiosulfate and amidino groups. These functional groups can participate in various biochemical reactions, including redox reactions and enzyme inhibition. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Structural Features
The compound’s key structural differentiator is the 2-benzyloxyethyl group , which combines a benzyl ether (lipophilic aromatic ring) with an ethyl chain (moderate flexibility). This contrasts with analogs bearing hydroxyalkyl, cycloalkyl, or adamantyl substituents (Table 1).
Table 1: Structural Comparison of S-((N-(substituted)amidino)methyl) Hydrogen Thiosulfate Derivatives
Key Observations:
Lipophilicity vs. Bulky substituents like adamantyl (30771-86-9) or cycloheptylmethyl (CID 218154) may reduce solubility but increase metabolic stability .
However, the thiosulfate moiety introduces additional sulfur reactivity, which may divert metabolic pathways (e.g., H₂S release) compared to non-thiosulfate amidino derivatives .
Thiosulfate Reactivity :
- Thiosulfate esters are prone to hydrolysis, releasing sulfane sulfur species. Substituents like benzyloxyethyl may slow hydrolysis compared to hydroxylated analogs (e.g., 40283-78-1), prolonging bioavailability .
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